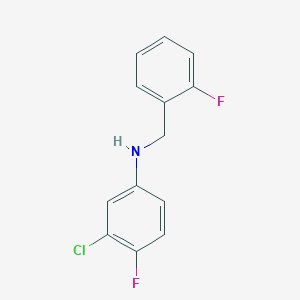

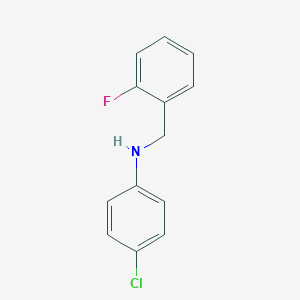

(3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Photodehalogenation and Synthesis of Phenyl Cations and Benzyne

The study by Protti et al. (2012) demonstrates the photodehalogenation of fluoro or chlorobenzene derivatives, including compounds similar to (3-Chloro-4-fluoro-phenyl)-(2-fluoro-benzyl)-amine, which leads to the generation of triplet and singlet phenyl cations and potentially benzyne. These intermediates facilitate various chemical reactions, showcasing the compound's utility in designing photostabilizing groups for potentially less phototoxic fluorinated drugs Protti et al., 2012.

Soluble Fluoro-polyimides

Xie et al. (2001) investigated soluble fluoro-polyimides derived from a process that includes fluorine-containing aromatic diamines. Although not directly mentioning this compound, this research highlights the role of fluorine-substituted aromatic compounds in producing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, suggesting the broader applicability of such fluorinated compounds in material science Xie et al., 2001.

Synthesis of Fluorinated Heterocyclic Compounds

Binoy et al. (2021) synthesized a series of fluorinated heterocyclic compounds for pharmacological screening, showcasing the utility of fluorine substitution in enhancing the biological activity of pharmaceuticals. This research suggests the potential of this compound and similar compounds in the development of new drugs with improved pharmacokinetic properties Binoy et al., 2021.

Derivatization Reagents for Chromatographic Determination

Kmieciak et al. (2023) compared derivatization procedures using fluorine-containing reagents for the chromatographic determination of polyamines in wine samples. This study exemplifies the applicability of fluorine-substituted compounds in analytical chemistry to enhance the detection and quantification of biologically significant molecules Kmieciak et al., 2023.

Palladium-catalyzed Substitution and Cross-coupling

Blessley et al. (2012) demonstrated the palladium-catalyzed substitution and cross-coupling of benzylic fluorides, indicating the potential of this compound in facilitating complex synthetic reactions through regioselective displacement of substituents, which is pivotal in organic synthesis and drug development Blessley et al., 2012.

properties

IUPAC Name |

3-chloro-4-fluoro-N-[(2-fluorophenyl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClF2N/c14-11-7-10(5-6-13(11)16)17-8-9-3-1-2-4-12(9)15/h1-7,17H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJDEMQXUJTDDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC2=CC(=C(C=C2)F)Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClF2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,4,5-trimethoxyphenyl)methyl]dibenzofuran-3-amine](/img/structure/B471217.png)

![4-[(2,3,4-Trimethoxybenzyl)amino]benzenesulfonamide](/img/structure/B471221.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B471234.png)

amine](/img/structure/B471262.png)

![1-ethyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471270.png)

![1-butyl-N-[(1-methylpyrrol-2-yl)methyl]tetrazol-5-amine](/img/structure/B471303.png)

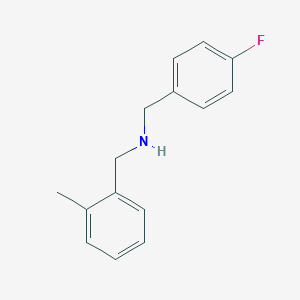

![N-[(2-fluorophenyl)methyl]-3,4-dimethylaniline](/img/structure/B471308.png)

![N-[(4-methylsulfanylphenyl)methyl]aniline](/img/structure/B471310.png)

![Butyl[(2,3-dichlorophenyl)methyl]amine](/img/structure/B471312.png)